molecular formula C20H22N2O4S2 B6574326 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide CAS No. 1049132-24-2

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B6574326
CAS No.: 1049132-24-2
M. Wt: 418.5 g/mol
InChI Key: ZSMMKUUUWZUDAD-UHFFFAOYSA-N
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Description

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a thiophene ring, and a trimethoxyphenyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions. For example, 2-methyl-4-(thiophen-2-yl)thiazole can be prepared by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting 3,4,5-trimethoxybenzyl chloride with the thiazole derivative in the presence of a base such as potassium carbonate.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the intermediate compound with propanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure but with an acetamide moiety instead of a propanamide moiety.

    3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)butanamide: Similar structure but with a butanamide moiety instead of a propanamide moiety.

Uniqueness

The uniqueness of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-12-21-19(16-6-5-9-27-16)17(28-12)7-8-18(23)22-13-10-14(24-2)20(26-4)15(11-13)25-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMMKUUUWZUDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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